

3,4-Difluorobenzenesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. **Date:** December 2025

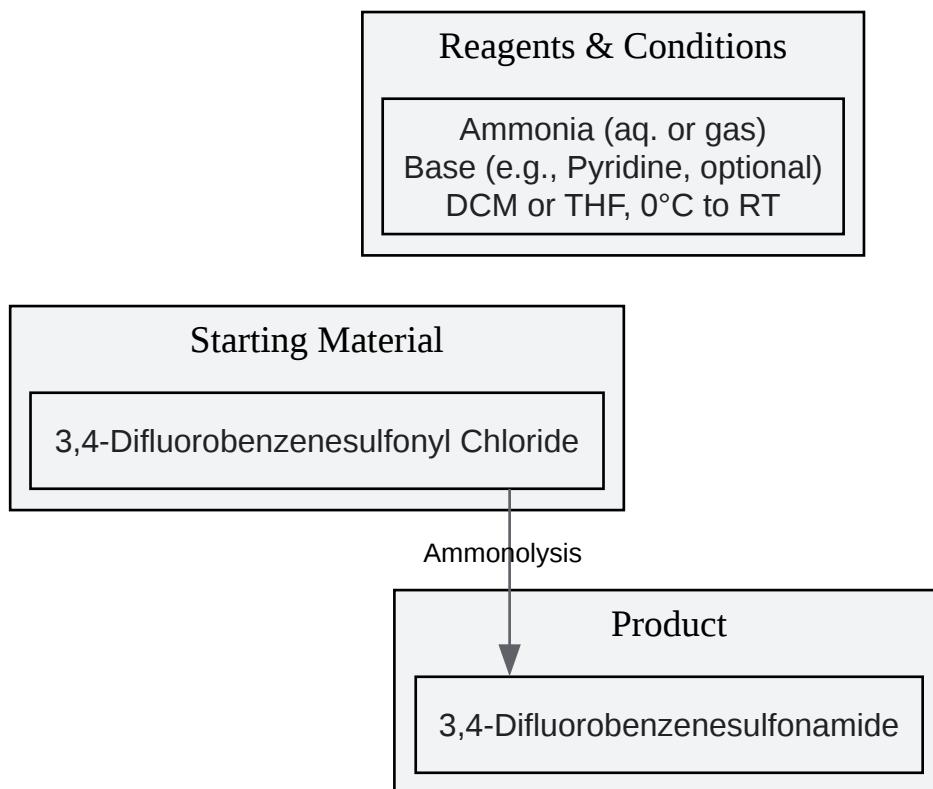
Compound of Interest

Compound Name: **3,4-Difluorobenzenesulfonamide**

Cat. No.: **B020461**

[Get Quote](#)

Introduction: **3,4-Difluorobenzenesulfonamide** is a valuable synthetic building block in the field of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance the pharmacological profile of a drug candidate.[1][2] Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] The sulfonamide functional group itself is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic activities.[1][4] This technical guide provides an in-depth overview of **3,4-difluorobenzenesulfonamide**, including its physicochemical properties, synthesis, and applications as a key intermediate in the synthesis of complex molecules.


Physicochemical and Structural Properties

3,4-Difluorobenzenesulfonamide is a white crystalline solid at room temperature.[5] Its key properties are summarized in the table below, providing essential data for researchers and chemists.

Property	Value	Source
Molecular Formula	C ₆ H ₅ F ₂ NO ₂ S	[5] [6] [7]
Molecular Weight	193.17 g/mol	[6]
CAS Number	108966-71-8	[6] [7]
Melting Point	89-93 °C	[5] [6]
Appearance	White powder	[5]
InChI Key	VFVVRYNJTGHAIE-UHFFFAOYSA-N	[6]
SMILES String	NS(=O)(=O)c1ccc(F)c(F)c1	[6]

Synthesis of 3,4-Difluorobenzenesulfonamide

The primary synthetic route to **3,4-difluorobenzenesulfonamide** involves the ammonolysis of its corresponding sulfonyl chloride precursor, 3,4-difluorobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,4-Difluorobenzenesulfonamide** from its sulfonyl chloride precursor.

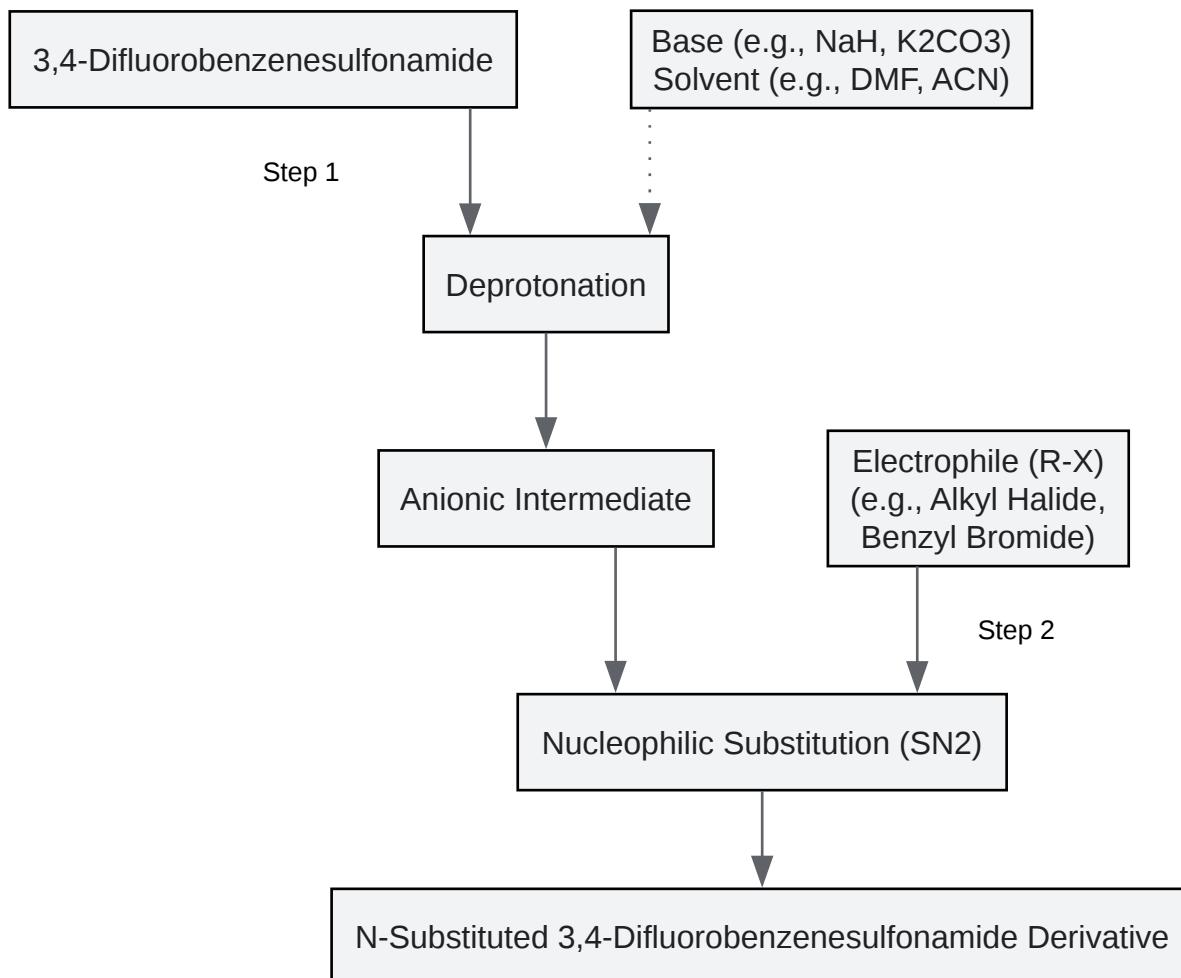
Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

This protocol is a general procedure adapted from standard sulfonamide synthesis methodologies.[8][9]

Materials:

- 3,4-Difluorobenzenesulfonyl chloride (1.0 eq)
- Aqueous Ammonia (28-30%, excess) or Ammonia gas
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel


Procedure:

- Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add an excess of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. An exotherm may be observed.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (to remove excess ammonia), water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,4-difluorobenzenesulfonamide** by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain a pure white solid.

Applications as a Synthetic Building Block

3,4-Difluorobenzenesulfonamide serves as a versatile nucleophile for constructing more complex molecules. The sulfonamide nitrogen can be deprotonated with a suitable base and

subsequently alkylated or arylated, providing a scaffold for introducing diverse functionalities. This makes it a key component in combinatorial chemistry and lead optimization campaigns.

[Click to download full resolution via product page](#)

Caption: General workflow for N-functionalization of **3,4-difluorobenzenesulfonamide**.

Experimental Protocol: N-Alkylation of 3,4-Difluorobenzenesulfonamide

This protocol describes a typical N-alkylation reaction.

Materials:

- **3,4-Difluorobenzenesulfonamide** (1.0 eq)

- Alkyl halide (e.g., benzyl bromide, 1.1 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq) or Sodium Hydride (NaH , 1.2 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl Acetate ($EtOAc$)
- Water, Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a solution of **3,4-difluorobenzenesulfonamide** (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15-30 minutes.
- Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water and brine to remove residual DMF.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.

Role in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in over 150 FDA-approved drugs.^[1] The 3,4-difluoro substitution pattern on the

benzene ring offers specific advantages:

- Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the sulfonamide N-H proton, which can influence binding interactions with biological targets.
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
- Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the molecule.

Derivatives of **3,4-difluorobenzenesulfonamide** can be screened for a variety of biological activities, contributing to the development of new therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Conceptual role of building blocks in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3,4-Difluorobenzenesulfonamide CAS 108966-71-8 [benchchem.com]
2. nbino.com [nbino.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,4-DIFLUOROBENZENESULFONAMIDE 98%, CasNo.108966-71-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. 3,4-Difluorobenzenesulfonamide 97 108966-71-8 [sigmaaldrich.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,4-Difluorobenzenesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020461#3-4-difluorobenzenesulfonamide-as-a-synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com